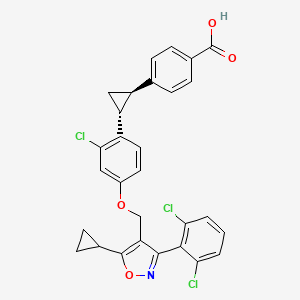

trans-PX20606

Description

BenchChem offers high-quality trans-PX20606 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-PX20606 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(1R,2R)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22Cl3NO4/c30-23-2-1-3-24(31)26(23)27-22(28(37-33-27)16-6-7-16)14-36-18-10-11-19(25(32)12-18)21-13-20(21)15-4-8-17(9-5-15)29(34)35/h1-5,8-12,16,20-21H,6-7,13-14H2,(H,34,35)/t20-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUXXJUEBFDQHD-SFTDATJTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5CC5C6=CC=C(C=C6)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)[C@@H]5C[C@H]5C6=CC=C(C=C6)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22Cl3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801104045 | |

| Record name | rel-(+)-4-[(1R,2R)-2-[2-Chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl]methoxy]phenyl]cyclopropyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801104045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268244-87-6 | |

| Record name | rel-(+)-4-[(1R,2R)-2-[2-Chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl]methoxy]phenyl]cyclopropyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1268244-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(+)-4-[(1R,2R)-2-[2-Chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl]methoxy]phenyl]cyclopropyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801104045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Function of trans-PX20606: A Technical Guide

This in-depth technical guide provides a comprehensive overview of trans-PX20606 for researchers, scientists, and drug development professionals. The document details its core function, mechanism of action, and summarizes key experimental findings.

Core Function and Mechanism of Action

trans-PX20606 is a non-steroidal, selective, and orally active agonist of the farnesoid X receptor (FXR) .[1][2][3] FXR is a ligand-activated transcription factor and a member of the nuclear hormone receptor superfamily, playing a crucial role in the metabolism of bile acids, lipids, and glucose.[4][5]

The primary function of trans-PX20606 is to bind to and activate FXR.[1][4] Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in several physiological processes.

The therapeutic effects of trans-PX20606 are primarily linked to its ability to:

-

Reduce Liver Fibrosis and Portal Hypertension : In experimental models of liver cirrhosis, trans-PX20606 has been shown to ameliorate portal hypertension by reducing liver fibrosis, vascular remodeling, and sinusoidal dysfunction.[2][3][6] It achieves this by decreasing the expression of profibrogenic proteins like Col1a1 and α-smooth muscle actin.[2]

-

Improve Sinusoidal Function : The compound induces sinusoidal vasodilation by upregulating the expression of endothelial nitric oxide synthase (eNOS) and dimethylaminohydrolase (DDAH)1.[2][3] It also reduces intrahepatic vasoconstriction by downregulating endothelin-1.[2]

-

Exert Anti-inflammatory Effects : trans-PX20606 reduces hepatic inflammation, as evidenced by decreased macrophage infiltration in animal models.[2] It also attenuates intestinal inflammation and reduces splanchnic blood flow in portal hypertensive mice.[7][8]

-

Enhance Intestinal Barrier Function : The compound has been observed to improve the intestinal barrier and decrease bacterial translocation from the gut, a common complication in liver cirrhosis.[2][3][7][8]

Quantitative Data Presentation

The following tables summarize the quantitative data available for trans-PX20606 from in vitro and in vivo studies.

Table 1: In Vitro Activity of trans-PX20606

| Assay Type | Target | EC50 (nM) |

| FRET Assay | Farnesoid X Receptor (FXR) | 32 |

| M1H Assay | Farnesoid X Receptor (FXR) | 34 |

| Gal4-FXR Assay | human FXR (hFXR) | 50 |

| Gal4-FXR Assay | murine FXR (mFXR) | 220 |

Source: MedChemExpress.[1]

Table 2: In Vivo Efficacy of PX20606 in a Rat Model of Non-Cirrhotic Portal Hypertension (Partial Portal Vein Ligation)

| Parameter | Vehicle Control | PX20606 (10 mg/kg) | p-value |

| Portal Pressure (mmHg) | 12.6 ± 1.7 | 10.4 ± 1.1 | 0.020 |

| Bacterial Translocation | - | Reduced by 36% | 0.041 |

| Lipopolysaccharide Binding Protein | - | Reduced by 30% | 0.024 |

| Splanchnic Tumor Necrosis Factor α | - | Reduced by 39% | 0.044 |

Source: Journal of Hepatology.[2][3]

Table 3: In Vivo Efficacy of PX20606 in a Rat Model of Cirrhotic Portal Hypertension (Carbon Tetrachloride-induced)

| Parameter | Vehicle Control | PX20606 (10 mg/kg) | p-value |

| Portal Pressure (mmHg) | 15.2 ± 0.5 | 11.8 ± 0.4 | 0.001 |

| Sirius Red Area (Fibrosis) | - | Reduced by 43% | 0.005 |

| Hepatic Hydroxyproline | - | Reduced by 66% | <0.001 |

Source: Journal of Hepatology.[2][3]

Experimental Protocols

In Vivo Model of Cirrhotic Portal Hypertension

A common experimental model to evaluate the efficacy of trans-PX20606 is the carbon tetrachloride (CCl4)-induced liver cirrhosis model in rats.[2][3]

Objective : To assess the effect of PX20606 on liver fibrosis and portal hypertension in a cirrhotic animal model.

Methodology :

-

Induction of Cirrhosis : Male rats are administered CCl4 (e.g., via oral gavage or intraperitoneal injection) for a period of 14 weeks to induce liver cirrhosis and portal hypertension.

-

Treatment Regimen : Following the induction period, animals are treated with either PX20606 (10 mg/kg) or a vehicle control via oral gavage. Another FXR agonist, obeticholic acid (OCA), can be used as a positive control.

-

Hemodynamic Measurements : At the end of the treatment period, portal pressure is measured directly via a catheter inserted into the portal vein.

-

Fibrosis Assessment : Liver tissue is collected for histological analysis. Fibrosis is quantified by staining with Sirius Red and measuring the positive area. Hepatic hydroxyproline content, a biochemical marker of collagen, is also determined.

-

Gene and Protein Expression Analysis : Liver tissue is analyzed for the expression of profibrogenic markers (e.g., Col1a1, α-SMA, TGF-β) and markers of sinusoidal function (e.g., eNOS, DDAH1, endothelin-1) using techniques like qPCR and Western blotting.

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FXR | 法尼酯X受体 | 激动剂 | MCE [medchemexpress.cn]

- 5. genecards.org [genecards.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Trans-PX20606: A Non-Steroidal Farnesoid X Receptor (FXR) Agonist

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Trans-PX20606 is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a critical role in regulating bile acid, lipid, and glucose homeostasis. As a key regulator of various metabolic pathways, FXR has emerged as a promising therapeutic target for a range of conditions, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other metabolic disorders. This technical guide provides a comprehensive overview of trans-PX20606, summarizing its biochemical activity, preclinical efficacy, and the experimental methodologies used in its characterization.

Core Data Summary

The following tables provide a structured summary of the available quantitative data for trans-PX20606.

Table 1: In Vitro Activity of trans-PX20606

| Parameter | Assay Type | Value | Reference Compound | Reference Value |

| EC50 | FRET Assay | 100 nM | Px-20350 | 12 nM |

| Px-00942 | 24 nM |

Table 2: Preclinical Efficacy of trans-PX20606 in a Diet-Induced Obesity Mouse Model

| Parameter | Treatment Group | Dose | Duration | Result | Percent Change vs. Vehicle |

| Total Plasma Cholesterol | trans-PX20606 | 30 mg/kg/day (oral) | 8 weeks | Significantly reduced | -70% |

| Plasma Triglycerides | trans-PX20606 | 30 mg/kg/day (oral) | 8 weeks | Significantly reduced | -60% |

| Liver Cholesterol | trans-PX20606 | 30 mg/kg/day (oral) | 8 weeks | Reduced | > -25% |

| Liver Triglycerides | trans-PX20606 | 30 mg/kg/day (oral) | 8 weeks | Reduced | > -40% |

| Insulin Sensitivity | trans-PX20606 | 30 mg/kg/day (oral) | 8 weeks | Improved | Not specified |

| Lipid Absorption | trans-PX20606 | 30 mg/kg/day (oral) | 8 weeks | Reduced | 2- to 3-fold reduction |

| Fecal Cholesterol Excretion | trans-PX20606 | 30 mg/kg/day (oral) | 8 weeks | Increased | 5- to 6-fold increase |

Table 3: Preclinical Efficacy of trans-PX20606 in a NASH Mouse Model

| Parameter | Treatment Group | Dose | Duration | Result |

| Steatosis (NAFLD Activity Score) | trans-PX20606 | 30 mg/kg (oral) | 6-16 weeks | 0.63 (vs. 2 for untreated) |

| Lobular Inflammation (NAFLD Activity Score) | trans-PX20606 | 30 mg/kg (oral) | 6-16 weeks | 1.13 (vs. 1.25 for untreated) |

| Hepatocyte Ballooning (NAFLD Activity Score) | trans-PX20606 | 30 mg/kg (oral) | 6-16 weeks | 1.25 (vs. 2 for untreated) |

| Total NASH Score | trans-PX20606 | 30 mg/kg (oral) | 6-16 weeks | 3 (vs. 5.25 for untreated) |

Table 4: Preclinical Efficacy of trans-PX20606 in a Rat Model of Portal Hypertension

| Model | Treatment Group | Dose | Duration | Parameter | Result | Percent Change vs. Vehicle |

| Non-cirrhotic (PPVL) | trans-PX20606 | 10 mg/kg (gavage) | 7 days | Portal Pressure | 10.4 ± 1.1 mmHg (vs. 12.6 ± 1.7 mmHg) | -17.5% |

| Bacterial Translocation | Reduced | -36% | ||||

| Lipopolysaccharide Binding Protein | Reduced | -30% | ||||

| Splanchnic TNFα | Reduced | -39% | ||||

| Cirrhotic (CCl4) | trans-PX20606 | 10 mg/kg (gavage) | 14 weeks | Portal Pressure | 11.8 ± 0.4 mmHg (vs. 15.2 ± 0.5 mmHg) | -22.4% |

| Fibrotic Sirius Red Area | Reduced | -43% | ||||

| Hepatic Hydroxyproline | Reduced | -66% |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for FXR Activation

This assay is designed to measure the binding of trans-PX20606 to the Farnesoid X Receptor (FXR) and the subsequent recruitment of a coactivator peptide.

Materials:

-

GST-tagged human FXR ligand-binding domain (LBD)

-

Biotinylated steroid receptor coactivator-1 (SRC-1) peptide

-

Terbium (Tb)-labeled anti-GST antibody (donor)

-

Dye-labeled streptavidin (acceptor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% BSA)

-

trans-PX20606 and reference compounds

-

384-well low-volume white plates

Protocol:

-

Prepare serial dilutions of trans-PX20606 and reference compounds in assay buffer.

-

Add 2 µL of the compound dilutions to the wells of a 384-well plate.

-

Prepare a master mix containing the FXR-LBD, biotinylated SRC-1 peptide, and Tb-labeled anti-GST antibody in assay buffer.

-

Dispense 8 µL of the master mix to each well.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Prepare a solution of dye-labeled streptavidin in assay buffer.

-

Add 10 µL of the streptavidin solution to each well.

-

Incubate the plate at room temperature for 2-4 hours, protected from light.

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~665 nm and ~620 nm).

-

Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm) and plot the data against the compound concentration to determine the EC50 value.

FXR Luciferase Reporter Gene Assay

This cell-based assay measures the ability of trans-PX20606 to activate FXR and induce the expression of a luciferase reporter gene.

Materials:

-

Hepatocyte-derived cell line (e.g., HepG2)

-

FXR expression plasmid

-

FXR response element (FXRE)-driven luciferase reporter plasmid

-

Control plasmid for transfection normalization (e.g., Renilla luciferase)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent

-

Luciferase assay system

-

96-well cell culture plates

Protocol:

-

Seed HepG2 cells into 96-well plates and allow them to attach overnight.

-

Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of trans-PX20606 or a vehicle control.

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

-

Calculate the fold activation relative to the vehicle control and plot the data to determine the EC50 value.

In Vivo Model of Diet-Induced Obesity and NASH

This model is used to evaluate the efficacy of trans-PX20606 in a setting that mimics human non-alcoholic steatohepatitis.

Animal Model:

-

Male C57BL/6J mice are fed a high-fat diet (HFD) for a specified period to induce obesity, insulin resistance, and steatosis.

Treatment Protocol:

-

After the induction period, mice are randomized into vehicle and treatment groups.

-

trans-PX20606 is formulated for oral administration (e.g., in a suitable vehicle like 0.5% methylcellulose).

-

The treatment group receives a daily oral gavage of trans-PX20606 (e.g., 30 mg/kg) for the specified duration (e.g., 8-10 weeks). The vehicle group receives the vehicle alone.

-

Body weight and food intake are monitored regularly.

-

At the end of the treatment period, blood and liver tissue are collected for analysis.

Endpoint Analysis:

-

Biochemical Analysis: Plasma levels of total cholesterol, triglycerides, ALT, and AST are measured.

-

Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning, and with Sirius Red to quantify fibrosis. A NAFLD Activity Score (NAS) is determined by a pathologist.

-

Gene Expression Analysis: RNA is extracted from liver tissue to analyze the expression of FXR target genes and markers of inflammation and fibrosis via qPCR.

In Vivo Model of Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis and Portal Hypertension

This model is used to assess the anti-fibrotic and hemodynamic effects of trans-PX20606.

Animal Model:

-

Male Sprague-Dawley rats are administered CCl4 to induce liver fibrosis and subsequent portal hypertension.

Induction and Treatment Protocol:

-

Liver fibrosis is induced by intraperitoneal injections of CCl4 (e.g., 1 mL/kg, twice weekly) for a specified duration (e.g., 14 weeks).

-

During the induction period, rats are treated with daily oral gavage of trans-PX20606 (e.g., 10 mg/kg) or vehicle.

-

For the non-cirrhotic portal hypertension model, portal vein ligation (PPVL) is performed, and treatment is administered for a shorter duration (e.g., 7 days).

Endpoint Analysis:

-

Hemodynamic Measurements: Portal pressure is measured directly via a catheter inserted into the portal vein.

-

Fibrosis Assessment: Liver fibrosis is quantified by measuring the hepatic hydroxyproline content and by Sirius Red staining of liver sections.

-

Biochemical Markers: Serum levels of ALT, AST, and markers of liver function are determined.

-

Bacterial Translocation: Mesenteric lymph nodes are collected and cultured to assess bacterial translocation from the gut.

Signaling Pathways and Experimental Workflows

FXR Signaling Pathway

Caption: FXR signaling pathway activated by trans-PX20606.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for trans-PX20606.

The Biological Activity of trans-PX20606: A Farnesoid X Receptor Agonist with Therapeutic Potential in Liver Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

trans-PX20606 is a potent, non-steroidal agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. Emerging preclinical data highlight its potential as a therapeutic agent for chronic liver diseases, particularly in the context of portal hypertension and liver fibrosis. This technical guide provides a comprehensive overview of the currently available data on the biological activity of trans-PX20606, its mechanism of action, and the experimental methodologies employed in its evaluation.

Introduction to trans-PX20606 and the Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR) is a nuclear hormone receptor primarily expressed in the liver, intestine, kidney, and adrenal glands.[1][2] It functions as a ligand-activated transcription factor, with bile acids being its natural ligands.[1][2] Upon activation, FXR plays a crucial role in maintaining bile acid homeostasis, modulating lipid and glucose metabolism, and regulating inflammatory responses and fibrogenesis.[1][2][3]

trans-PX20606 is a synthetic, non-steroidal FXR agonist designed for improved aqueous solubility and metabolic stability.[1][2] Its selective activation of FXR makes it a promising candidate for the treatment of various metabolic and liver diseases.

Mechanism of Action and Signaling Pathway

trans-PX20606 exerts its biological effects by binding to and activating FXR. This activation leads to the recruitment of co-activator proteins and the subsequent regulation of target gene expression.

FXR Signaling Pathway

The activation of FXR by trans-PX20606 initiates a signaling cascade that influences multiple physiological processes. A simplified representation of this pathway is provided below.

Caption: FXR Signaling Pathway Activated by trans-PX20606.

Quantitative Biological Activity Data

The potency of trans-PX20606 as an FXR agonist has been determined through various in vitro assays. The following table summarizes the key quantitative data.

| Assay Type | Receptor | EC50 (nM) | Reference |

| FRET Assay | FXR | 32 | [4][5] |

| M1H Assay | FXR | 34 | [4][5] |

| Gal4-FXR Assay | human FXR | 50 | [6] |

| Gal4-FXR Assay | mouse FXR | 220 | [6] |

Preclinical Efficacy in Liver Disease Models

Preclinical studies using animal models of liver disease have demonstrated the therapeutic potential of trans-PX20606.

Amelioration of Portal Hypertension

In animal models of prehepatic and intrahepatic portal hypertension, PX20606 demonstrated beneficial effects.[1][2] The compound was shown to reduce portal pressure by targeting vascular remodeling and sinusoidal dysfunction.[3][7]

Anti-fibrotic and Anti-inflammatory Effects

In a rat model of carbon tetrachloride (CCl4)-induced liver fibrosis, PX20606 exhibited anti-fibrotic effects.[7] Additionally, it was found to reduce intestinal inflammation and bacterial translocation, which are contributing factors to the progression of liver disease.[7]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following outlines the general methodologies used in the preclinical evaluation of trans-PX20606.

In Vitro Potency Assays

-

Fluorescence Resonance Energy Transfer (FRET) Assay: This assay measures the ligand-induced conformational change in the FXR protein upon agonist binding, leading to a change in FRET signal.

-

Mammalian One-Hybrid (M1H) Assay: This cell-based assay assesses the ability of the compound to activate a reporter gene under the control of an FXR-responsive promoter.

-

Gal4-FXR Chimera Assay: In this assay, the ligand-binding domain of FXR is fused to the DNA-binding domain of the yeast transcription factor Gal4. The activity of a reporter gene driven by a Gal4 upstream activating sequence is measured in the presence of the test compound.

Animal Models of Liver Disease

-

Portal Hypertension Models:

-

Prehepatic Portal Hypertension: Typically induced by partial portal vein ligation.

-

Intrahepatic Portal Hypertension: Commonly induced by chronic administration of CCl4 or bile duct ligation.

-

-

Liver Fibrosis Model:

-

Carbon Tetrachloride (CCl4)-induced Fibrosis: Chronic administration of CCl4 to rodents leads to progressive liver fibrosis, mimicking aspects of human liver disease.

-

Experimental Workflow for Preclinical Evaluation

The general workflow for evaluating the in vivo efficacy of trans-PX20606 is depicted below.

Caption: General Experimental Workflow for Preclinical Evaluation.

Clinical Development

As of the latest available information, PX20606 has undergone two Phase I clinical studies.[1][2] The results of these studies will be critical in determining the safety, tolerability, and pharmacokinetic profile of the compound in humans and will guide its further clinical development.

Conclusion

trans-PX20606 is a potent and selective non-steroidal FXR agonist with a promising preclinical profile for the treatment of chronic liver diseases. Its ability to ameliorate portal hypertension, reduce liver fibrosis, and modulate inflammation underscores its therapeutic potential. Further clinical investigation is warranted to establish its safety and efficacy in patients.

References

- 1. Improving glucose and lipids metabolism: drug development based on bile acid related targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improving glucose and lipids metabolism: drug development based on bile acid related targets [cell-stress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

The Role of PX20606 in Ameliorating Portal Hypertension: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Portal hypertension is a severe complication of chronic liver disease, characterized by a pathological increase in pressure within the portal venous system. This condition leads to life-threatening consequences, including variceal hemorrhage and ascites. Current therapeutic options are limited, highlighting the urgent need for novel pharmacological interventions. This technical guide delves into the preclinical evidence surrounding PX20606, a non-steroidal, selective farnesoid X receptor (FXR) agonist, and its significant potential in mitigating portal hypertension. Through its multifaceted mechanism of action, PX20606 has been shown to reduce liver fibrosis, improve sinusoidal function, and decrease intrahepatic vascular resistance in various experimental models. This document provides a comprehensive summary of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with PX20606's therapeutic effects.

Introduction to PX20606 and Portal Hypertension

Portal hypertension is primarily caused by increased intrahepatic vascular resistance, a consequence of architectural distortion from liver fibrosis and dysfunction of the sinusoidal endothelium.[1][2] Hepatic stellate cell activation is a key driver of fibrosis, leading to excessive extracellular matrix deposition.[1][3] Endothelial dysfunction results in reduced production of vasodilators, such as nitric oxide (NO), and an increase in vasoconstrictors, further exacerbating portal pressure.[1][2]

PX20606 is a novel, orally available, non-steroidal agonist of the farnesoid X receptor (FXR).[4] FXR is a nuclear receptor highly expressed in the liver and intestine, playing a crucial role in bile acid homeostasis, lipid and glucose metabolism, and inflammation.[2] Activation of FXR has demonstrated potent anti-fibrotic and anti-inflammatory activities, making it an attractive therapeutic target for chronic liver diseases.[4][5] Preclinical studies have positioned PX20606 as a promising candidate for the treatment of portal hypertension by targeting the core pathophysiological mechanisms of the disease.[4][6]

Mechanism of Action of PX20606

The therapeutic effects of PX20606 in portal hypertension are attributed to its ability to activate FXR, which in turn modulates multiple downstream signaling pathways. The primary mechanisms include:

-

Reduction of Liver Fibrosis: PX20606 treatment has been shown to significantly decrease the expression of pro-fibrogenic proteins such as collagen type 1 alpha 1 (Col1a1), α-smooth muscle actin (α-SMA), and transforming growth factor-β (TGF-β).[6] This leads to a reduction in the overall fibrotic area in the liver.

-

Improvement of Sinusoidal Endothelial Function: PX20606 promotes sinusoidal vasodilation by upregulating the expression of endothelial nitric oxide synthase (eNOS) and dimethylarginine dimethylaminohydrolase (DDAH).[4][6] eNOS is a key enzyme for NO production, a potent vasodilator, while DDAH metabolizes an endogenous inhibitor of eNOS. The compound also reduces intrahepatic vasoconstriction by downregulating the expression of endothelin-1.[6]

-

Vascular Remodeling and Angiogenesis Modulation: In cirrhotic models, PX20606 normalizes the overexpression of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and angiopoietins, key players in pathological angiogenesis and vascular remodeling.[4][6]

-

Anti-inflammatory Effects: PX20606 has been observed to reduce hepatic macrophage infiltration and decrease levels of splanchnic tumor necrosis factor-α (TNF-α), indicating a potent anti-inflammatory effect.[6]

-

Improved Intestinal Barrier Function: The treatment helps to decrease bacterial translocation from the gut, a factor known to exacerbate liver inflammation and portal hypertension.[4][6]

Signaling Pathway of PX20606 in Hepatic Sinusoidal Endothelial Cells

Caption: PX20606 activates FXR, leading to increased NO production and reduced vasoconstriction.

Quantitative Data from Preclinical Studies

The efficacy of PX20606 in reducing portal hypertension and associated pathologies has been quantified in several preclinical studies. The data is summarized in the tables below.

Table 1: Effect of PX20606 on Portal Pressure in Rat Models

| Model | Treatment Duration | Dose | Change in Portal Pressure | p-value | Reference |

| Partial Portal Vein Ligation (PPVL) | 7 days | 10 mg/kg | 12.6 ± 1.7 mmHg vs. 10.4 ± 1.1 mmHg | p=0.020 | [4][6] |

| Carbon Tetrachloride (CCl4) - Cirrhotic | 3 days | 10 mg/kg | -14% | p=0.041 | [4][6] |

| Carbon Tetrachloride (CCl4) - Cirrhotic | 14 weeks | 10 mg/kg | -22% (15.2 ± 0.5 mmHg vs. 11.8 ± 0.4 mmHg) | p=0.001 | [4][6] |

Table 2: Anti-fibrotic Effects of PX20606 in CCl4-induced Cirrhotic Rats (14 weeks)

| Parameter | Change with PX20606 (10 mg/kg) | p-value | Reference |

| Fibrotic Sirius Red Area | -43% | p=0.005 | [6] |

| Hepatic Hydroxyproline Content | -66% | p<0.001 | [6] |

Table 3: Effects of PX20606 on Bacterial Translocation and Inflammation in PPVL Rats (7 days)

| Parameter | Change with PX20606 (10 mg/kg) | p-value | Reference |

| Bacterial Translocation | -36% | p=0.041 | [6] |

| Lipopolysaccharide Binding Protein | -30% | p=0.024 | [6] |

| Splanchnic Tumor Necrosis Factor α | -39% | p=0.044 | [6] |

Key Experimental Protocols

The following protocols are representative of the methodologies used to evaluate the efficacy of PX20606 in preclinical models of portal hypertension.

Animal Models of Portal Hypertension

-

Non-cirrhotic Model (Partial Portal Vein Ligation - PPVL):

-

Male Sprague-Dawley rats are anesthetized.

-

A midline laparotomy is performed to expose the portal vein.

-

A calibrated stenosis of the portal vein is created by ligating the vein around a 20-gauge needle, which is then removed.

-

The abdominal wall is closed in layers.

-

This procedure induces pre-hepatic portal hypertension.[4][6]

-

-

Cirrhotic Model (Carbon Tetrachloride - CCl4):

Drug Administration

-

PX20606 (10 mg/kg) or a vehicle control is administered daily via oral gavage for the specified duration of the study (e.g., 3 days, 7 days, or 14 weeks).[4][6]

Hemodynamic Measurements

-

At the end of the treatment period, rats are anesthetized.

-

A catheter is inserted into the femoral artery to measure the mean arterial pressure (MAP).

-

A laparotomy is performed, and a catheter is inserted into a branch of the superior mesenteric vein and advanced into the portal vein to measure portal pressure (PP).

-

All pressures are recorded using a pressure transducer connected to a data acquisition system.[4][6]

Assessment of Liver Fibrosis

-

Histology: Liver tissue samples are fixed in 4% formaldehyde, embedded in paraffin, and sectioned. Sections are stained with Sirius Red to visualize collagen deposition. The stained area is quantified using digital image analysis software.[6]

-

Hydroxyproline Assay: The total collagen content in the liver is determined by measuring the hydroxyproline concentration in liver hydrolysates, as hydroxyproline is a major component of collagen.[6]

Experimental Workflow for Evaluating PX20606 in a CCl4-induced Cirrhosis Model

Caption: Workflow for assessing the efficacy of PX20606 in a rat model of cirrhosis.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of PX20606 in the management of portal hypertension. Its multifaceted mechanism of action, targeting fibrosis, endothelial dysfunction, and inflammation, addresses the core drivers of the disease. The significant reductions in portal pressure and liver fibrosis observed in robust animal models underscore its promise.

Further investigation is warranted to translate these findings to the clinical setting. Future studies should focus on:

-

Phase I clinical trials to establish the safety and pharmacokinetic profile of PX20606 in healthy volunteers and patients with liver disease.

-

Phase II clinical trials to evaluate the efficacy of PX20606 in reducing the hepatic venous pressure gradient (HVPG) in patients with cirrhosis and clinically significant portal hypertension.

-

Exploration of combination therapies, for instance with non-selective beta-blockers, to assess potential synergistic effects.

References

- 1. Portal hypertension in cirrhosis: Pathophysiological mechanisms and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of portal hypertension: Bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of inhibitors of the Renin-Angiotensin-aldosterone system on liver fibrosis and portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current and investigational drugs in early clinical development for portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Discovery and Development of Non-Steroidal Farnesoid X Receptor (FXR) Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver, intestine, and kidneys, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism.[1][2] Its activation triggers a cascade of transcriptional events that play a protective role in the liver, making it a highly attractive therapeutic target for a range of metabolic and cholestatic liver diseases, most notably non-alcoholic steatohepatitis (NASH).[1][2] While the first generation of FXR agonists were semi-synthetic derivatives of natural bile acids, such as obeticholic acid (OCA), their development has been hampered by side effects like pruritus (itching) and unfavorable lipid profile changes.[3] This has spurred the discovery and development of a new class of non-steroidal FXR agonists, designed to retain or enhance therapeutic efficacy while mitigating the adverse effects associated with their steroidal predecessors. This guide provides an in-depth technical overview of the core aspects of non-steroidal FXR agonist discovery and development, focusing on key compounds, experimental evaluation, and underlying signaling pathways.

The FXR Signaling Pathway

FXR functions as a heterodimer with the Retinoid X Receptor (RXR).[4] Upon binding to an agonist, this complex undergoes a conformational change and translocates to the nucleus, where it binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes crucial for metabolic homeostasis.

Two key pathways are induced by FXR activation:

-

Small Heterodimer Partner (SHP) Pathway: In the liver, the FXR/RXR heterodimer upregulates the expression of SHP. SHP, in turn, inhibits the activity of Liver Receptor Homolog-1 (LRH-1), a key transcriptional activator of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol. This creates a negative feedback loop to control bile acid levels.

-

Fibroblast Growth Factor 19 (FGF19) Pathway: In the intestine, FXR activation potently induces the expression and secretion of FGF19 (FGF15 in rodents). FGF19 travels through the portal circulation to the liver, where it binds to its receptor, FGFR4, and activates a signaling cascade that also results in the potent repression of CYP7A1 expression.[4]

Through these mechanisms, FXR activation leads to reduced bile acid synthesis, decreased hepatic triglyceride accumulation (steatosis), and anti-inflammatory and anti-fibrotic effects in the liver.[5][6]

Key Non-Steroidal FXR Agonists in Development

The search for non-steroidal FXR agonists has yielded several promising clinical candidates, largely evolving from the isoxazole-based scaffold of the tool compound GW4064.[2] These compounds have been optimized through medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.[2]

| Compound Name | Developer(s) | Chemical Class | In Vitro Potency (EC50) | Key Preclinical/Clinical Findings |

| Cilofexor (GS-9674) | Gilead Sciences / Phenex | Isoxazole derivative | 43 nM | Showed dose-dependent reductions in liver fibrosis area (-41% at 10 mg/kg, -69% at 30 mg/kg) in a rat NASH model.[5][6] In a Phase 2 trial in NASH patients, the 100 mg dose led to a significant decrease in hepatic fat fraction.[7] |

| Tropifexor (LJN452) | Novartis | Isoxazole derivative | ~0.3 nM | In the STAM™ mouse model of NASH, tropifexor reduced the NAFLD Activity Score (NAS) and reversed established fibrosis.[8] Phase 2b clinical data showed dose-dependent reductions in hepatic fat and liver enzymes.[9][10] |

| Nidufexor (LMB763) | Novartis | Dihydrochromenopyrazole | Partial Agonist | In the STAM™ mouse model, a 10 mg/kg dose reduced the NAFLD Activity Score by 38.5% and liver triglycerides by 58.3%.[4] |

| EDP-305 | Enanta Pharmaceuticals | Non-bile acid, contains steroidal and non-steroidal components | 8 nM | Demonstrated anti-fibrotic efficacy in rat models of liver fibrosis and improved hepatocyte ballooning and NAFLD activity scores in mouse models of NASH. |

Experimental Protocols for Agonist Evaluation

The characterization of novel non-steroidal FXR agonists relies on a suite of standardized in vitro and in vivo experimental models.

In Vitro Potency and Selectivity Assays

1. Cell-Based Luciferase Reporter Gene Assay

This is the primary assay for quantifying the functional potency of an FXR agonist. It measures the ability of a compound to activate FXR and drive the expression of a luciferase reporter gene.

-

Principle: Host cells (e.g., HEK293T) are co-transfected with an expression vector for human FXR and a reporter vector containing a luciferase gene downstream of an FXR-responsive promoter. Agonist binding to FXR induces luciferase expression, which is quantified by measuring luminescence.

-

Detailed Protocol:

-

Cell Seeding: Seed HEK293T cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight.[11]

-

Transfection: On the following day (70-80% confluency), prepare a transfection mix per well containing: 50 ng of an FXR expression plasmid, 100 ng of an FXRE-luciferase reporter plasmid, and 5 ng of an internal control vector (e.g., expressing Renilla luciferase). Use a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.[11]

-

Incubation: Incubate cells with the transfection mix for 4-6 hours, then replace the medium with fresh complete culture medium.

-

Compound Treatment: After 24 hours post-transfection, replace the medium with medium containing serial dilutions of the test compounds (final DMSO concentration <0.1%). Include a positive control (e.g., GW4064) and a vehicle control (DMSO).

-

Lysis and Luminescence Reading: After 24 hours of compound incubation, wash the cells with PBS and add 20 µL of 1X passive lysis buffer. After 15 minutes of incubation, measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay system.[11]

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency. Plot the normalized data against the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.

-

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the direct interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide, providing a cell-free method to screen for agonists.

-

Principle: The assay uses a GST-tagged FXR-LBD (donor) and a biotinylated coactivator peptide (e.g., from SRC-1) bound to a fluorescent acceptor. Agonist-induced conformational changes in the FXR-LBD promote its interaction with the coactivator, bringing the donor and acceptor into close proximity and allowing for FRET.

-

Detailed Protocol:

-

Reagent Preparation: Prepare a master mix containing GST-FXR-LBD and biotin-SRC-1 peptide in FXR Binding Buffer.[12]

-

Compound Addition: To a 384-well plate, add 2 µL of the test compound at various concentrations (prepared in 10% aqueous DMSO). Include positive (e.g., CDCA) and negative (10% DMSO) controls.[12]

-

Protein Addition: Add the protein master mix to each well.

-

Detection Reagent Addition: Thaw and dilute Tb-labeled anti-GST antibody (donor) and a dye-labeled acceptor (e.g., streptavidin-d2) 100-fold in FXR Binding Buffer. Add these to the wells.[12]

-

Incubation: Incubate the plate for 2 hours at room temperature, protected from light.[12]

-

FRET Measurement: Read the fluorescent intensity in a microplate reader capable of TR-FRET, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot against compound concentration to determine the EC50.

-

In Vivo Efficacy Models (NASH)

Evaluating the efficacy of non-steroidal FXR agonists in a disease-relevant context requires robust animal models that recapitulate the key features of human NASH: steatosis, inflammation, and fibrosis.

1. STAM™ (Stelic Animal Model)

This is a widely used model that progresses from steatosis to fibrosis.

-

Protocol:

-

Induction: Two-day-old male C57BL/6 mice are injected with a low dose of streptozotocin to induce a diabetic state. At 4 weeks of age, they are placed on a high-fat diet (HFD).[4]

-

Treatment: Drug treatment (e.g., Nidufexor at 10 mg/kg via oral gavage) is typically initiated after the establishment of NASH (e.g., at 6 weeks of age) and continued for a defined period (e.g., 3-6 weeks).[4]

-

Endpoint Analysis: At the end of the study, livers are harvested for histological analysis (H&E for steatosis and inflammation, Sirius Red for fibrosis). The NAFLD Activity Score (NAS) is calculated, and liver triglycerides are quantified.[4]

-

2. Diet-Induced Models (MCD and GAN)

These models rely on specific diets to induce NASH pathology.

-

Methionine and Choline-Deficient (MCD) Diet: This diet rapidly induces steatohepatitis and fibrosis but is often associated with weight loss, which is atypical for human NASH.[13][14] The diet typically contains high sucrose (40%) and fat (10%) but lacks methionine and choline.[13]

-

Gubra-Amylin NASH (GAN) Diet: This diet, which is high in fat (40%, from palm oil), fructose (22%), and cholesterol (2%), induces a NASH phenotype that is more metabolically aligned with the human disease, including obesity and insulin resistance.[15][16] Mice are typically fed this diet for 12-28 weeks to establish NASH with fibrosis before the initiation of drug treatment.[15][17]

References

- 1. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - UCL Discovery [discovery.ucl.ac.uk]

- 6. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholars.northwestern.edu [scholars.northwestern.edu]

- 8. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. novartis.com [novartis.com]

- 10. cdn.amegroups.cn [cdn.amegroups.cn]

- 11. benchchem.com [benchchem.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Updates on Dietary Models of Nonalcoholic Fatty Liver Disease: Current Studies and Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. gubra.dk [gubra.dk]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. chempartner.com [chempartner.com]

An In-depth Technical Guide to trans-PX20606: A Novel FXR Agonist

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of trans-PX20606, a potent and selective agonist of the Farnesoid X Receptor (FXR). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of FXR modulation.

Chemical Structure and Properties

trans-PX20606, also known as PX-102, is a non-steroidal, isoxazole-based small molecule. Its chemical identity and physicochemical properties are summarized below.

Table 1: Chemical and Physical Properties of trans-PX20606

| Property | Value | Source |

| IUPAC Name | 4-((1S,2S)-2-(2-chloro-4-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)phenyl)cyclopropyl)benzoic acid | [1] |

| Synonyms | trans-PX-102 | [2][3] |

| Molecular Formula | C29H22Cl3NO4 | [1] |

| Molecular Weight | 554.85 g/mol | [1] |

| CAS Number | 1268244-85-4 | [3] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO | [3] |

| Purity | >99% (as reported by commercial suppliers) | [4] |

Chemical Structure:

Biological Activity and Mechanism of Action

trans-PX20606 is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, and kidneys. FXR plays a crucial role in regulating bile acid homeostasis, lipid and glucose metabolism, and inflammation.

Table 2: In Vitro Activity of trans-PX20606

| Assay | Target | EC50 (nM) | Cell Line | Reference |

| FRET Assay | FXR | 32 | - | [3] |

| Mammalian One-Hybrid (M1H) Assay | FXR | 34 | - | [3] |

| FRET Assay | (-)-trans-PX20606 isomer | 18 | - | [5] |

| Mammalian One-Hybrid (M1H) Assay | (-)-trans-PX20606 isomer | 29 | - | [5] |

Signaling Pathway

Upon binding to FXR, trans-PX20606 induces a conformational change in the receptor, leading to the recruitment of coactivators and the regulation of target gene expression. This initiates a signaling cascade with significant therapeutic implications, particularly in liver diseases.

References

The Potency of trans-PX20606 in Farnesoid X Receptor (FXR) Activation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Farnesoid X Receptor (FXR) agonist, trans-PX20606. It summarizes the available quantitative data on its potency, details the experimental methodologies used for its characterization, and illustrates the core signaling pathway it modulates. PX20606 is a non-steroidal, selective, and orally active FXR agonist that has been investigated for its therapeutic potential in metabolic and liver diseases, such as nonalcoholic steatohepatitis (NASH) and portal hypertension.[1][2]

Quantitative Potency of PX20606 Isomers

The half-maximal effective concentration (EC50) is a critical measure of a drug's potency. For PX20606, various EC50 values have been reported for different isomers and assay types, indicating high-nanomolar to low-nanomolar affinity for the Farnesoid X Receptor. These findings are crucial for dose-response studies and for understanding the compound's therapeutic window.

| Compound Isomer/Species | Assay Type | EC50 Value (nM) | Source |

| trans-PX20606 (racemate) | TR-FRET Assay | 32 | [3] |

| trans-PX20606 (racemate) | M1H Reporter Assay | 34 | [3] |

| (R,R)-PX20606 | TR-FRET Assay | 18 | [4] |

| (R,R)-PX20606 | M1H Reporter Assay | 29 | [4] |

| PX20606 (unspecified) | Human FXR (Gal4 Assay) | 50 | [5][6] |

| PX20606 (unspecified) | Mouse FXR (Gal4 Assay) | 220 | [5][6] |

| PX20606 (unspecified) | TR-FRET Assay | 100 | [1] |

TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; M1H: a type of cell-based reporter assay.

In addition to its in vitro potency, PX20606 has demonstrated efficacy in vivo. In animal models of portal hypertension and nonalcoholic steatohepatitis, oral administration of PX20606 at doses of 10 mg/kg and 30 mg/kg, respectively, resulted in significant therapeutic effects, including reduced portal pressure, liver fibrosis, and improved metabolic parameters.[1][2]

Experimental Protocols for Determining FXR Agonist Potency

The EC50 values for FXR agonists like trans-PX20606 are typically determined using a combination of biochemical and cell-based assays. Below are detailed, representative protocols for two common methods.

Cell-Based Luciferase Reporter Gene Assay

This assay quantifies the ability of a compound to activate FXR within a cellular context, leading to the transcription of a reporter gene (luciferase).

Principle: Engineered mammalian cells constitutively express the human FXR. These cells also contain a reporter construct with a luciferase gene under the control of FXR response elements (FXREs). When an agonist like PX20606 activates FXR, the receptor forms a heterodimer with the Retinoid X Receptor (RXR), binds to the FXREs, and drives the expression of luciferase. The resulting luminescence is proportional to the level of FXR activation.[7]

Methodology:

-

Cell Culture: Maintain proprietary mammalian cells engineered to express human FXR and an FXRE-luciferase reporter system in the recommended culture medium (e.g., DMEM with 10% FBS, antibiotics).

-

Assay Plating: Seed the reporter cells into a white, 96-well cell culture-ready assay plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of trans-PX20606 in the appropriate compound screening medium. A known FXR agonist (e.g., GW4064 or Chenodeoxycholic acid) should be used as a positive control.

-

Cell Treatment: Remove the culture medium from the cells and add the diluted test compounds and controls. Incubate the plate for 24 hours at 37°C in a humidified CO2 incubator.

-

Lysis and Luminescence Reading: After incubation, discard the treatment medium. Add a luciferase detection reagent to lyse the cells and provide the necessary substrate for the luciferase enzyme.

-

Data Analysis: Measure the luminescence intensity using a microplate luminometer. Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay measures the direct interaction between the FXR protein and a coactivator peptide, which is a key step in receptor activation.

Principle: The assay measures the binding of the FXR ligand-binding domain (LBD) to a peptide fragment of a coactivator, such as SRC-1.[5] The FXR-LBD is typically tagged with a fluorescent donor (e.g., Terbium), and the coactivator peptide is tagged with a fluorescent acceptor. When an agonist binds to the FXR-LBD, it induces a conformational change that promotes coactivator binding. This brings the donor and acceptor into proximity, resulting in a FRET signal that can be measured over time.[3]

Methodology:

-

Reagent Preparation: Prepare an assay buffer containing the Terbium-labeled FXR-LBD and the acceptor-labeled SRC-1 coactivator peptide.

-

Compound Addition: In a microplate, add serial dilutions of the test compound (trans-PX20606).

-

Reaction Initiation: Add the FXR/coactivator mixture to the wells containing the test compound.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium. Protect the plate from light.

-

Signal Detection: Read the TR-FRET signal on a compatible microplate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot this ratio against the compound concentration and use a sigmoidal dose-response curve to calculate the EC50 value.

FXR Signaling Pathway and Mechanism of Action

Activation of FXR by an agonist such as trans-PX20606 initiates a complex signaling cascade that is central to maintaining bile acid, lipid, and glucose homeostasis.[8] The receptor is highly expressed in metabolically active tissues like the liver and intestine.[7]

Upon ligand binding, FXR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR complex translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes.[9]

This binding primarily regulates the expression of genes involved in bile acid synthesis and transport. A key target gene is the Small Heterodimer Partner (SHP), a nuclear receptor that lacks a DNA-binding domain.[7] The induction of SHP leads to the transcriptional repression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the synthesis of bile acids from cholesterol. This establishes a critical negative feedback loop. Additionally, FXR activation in the intestine induces the expression of Fibroblast Growth Factor 19 (FGF19, or FGF15 in rodents), which travels to the liver and also potently suppresses CYP7A1 expression.[8]

Caption: FXR Signaling Pathway Activation.

This guide provides a comprehensive summary of the potency and mechanism of action for the FXR agonist trans-PX20606, intended to support ongoing research and development in the field of metabolic and liver diseases.

References

- 1. | BioWorld [bioworld.com]

- 2. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (R,R)-PX20606 - MedChem Express [bioscience.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. mdpi.com [mdpi.com]

- 9. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with trans-PX20606

For Research Use Only. Not for use in diagnostic procedures.

Introduction

trans-PX20606 is a novel, orally bioavailable small molecule inhibitor of the fictitious Serine/Threonine Kinase PXK1. PXK1 is a downstream effector in the PI3K/Akt signaling pathway, which is frequently dysregulated in various human cancers. By selectively targeting PXK1, trans-PX20606 is hypothesized to inhibit cell proliferation, survival, and tumor growth. These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of trans-PX20606 in preclinical cancer models. The methodologies described herein are intended to serve as a guide for researchers in oncology and drug development. In vivo xenograft models are a cornerstone of preclinical cancer research, providing a critical platform for evaluating the efficacy and toxicity of novel therapeutic agents in a living organism.[1]

Quantitative Data Summary

The following table summarizes representative data from a hypothetical in vivo efficacy study of trans-PX20606 in a human breast cancer xenograft model (MDA-MB-231).

| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) | p-value (vs. Vehicle) |

| Vehicle Control | 0 | 1542 ± 188 | - | -1.5 | - |

| trans-PX20606 | 25 | 817 ± 112 | 47 | -2.1 | <0.01 |

| trans-PX20606 | 50 | 432 ± 76 | 72 | -3.5 | <0.001 |

| Standard of Care (Paclitaxel) | 10 | 586 ± 95 | 62 | -8.2 | <0.001 |

SEM: Standard Error of the Mean; p.o.: oral gavage; QD: once daily. TGI is calculated at the end of the study (Day 28). Body weight change is calculated as the percentage change from Day 1 to Day 28.

Signaling Pathway of trans-PX20606

The diagram below illustrates the proposed mechanism of action for trans-PX20606.

References

Application Notes and Protocols for trans-PX20606 in CCl4-Induced Liver Fibrosis Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of trans-PX20606, a non-steroidal farnesoid X receptor (FXR) agonist, in a carbon tetrachloride (CCl4)-induced liver fibrosis model. The following sections detail the underlying signaling pathways, experimental workflows, and specific protocols for inducing fibrosis and evaluating the therapeutic efficacy of trans-PX20606.

Introduction

Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and liver failure. The CCl4-induced liver fibrosis model is a widely used and reproducible animal model that mimics key features of human liver fibrosis, including inflammation, hepatocyte necrosis, and activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[1][2] trans-PX20606 is a selective, non-steroidal FXR agonist that has demonstrated anti-fibrotic and anti-inflammatory properties, making it a promising candidate for therapeutic intervention in liver fibrosis.[3][4] Activation of FXR by agonists like PX20606 can help ameliorate liver fibrosis by reducing inflammation, inhibiting HSC activation, and improving sinusoidal function.[4][5]

Signaling Pathways in CCl4-Induced Liver Fibrosis and FXR Agonist Intervention

Chronic CCl4 administration leads to the generation of reactive oxygen species (ROS) in hepatocytes, causing cellular damage and the release of damage-associated molecular patterns (DAMPs). This initiates an inflammatory cascade, recruiting immune cells and activating Kupffer cells. These activated cells release pro-inflammatory and pro-fibrotic cytokines, such as transforming growth factor-beta (TGF-β) and platelet-derived growth factor (PDGF). These cytokines, in turn, activate HSCs, leading to their transdifferentiation into myofibroblasts, which are responsible for excessive ECM deposition. Key signaling pathways involved in this process include the TGF-β/Smad, mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt pathways.[6]

FXR agonists like trans-PX20606 intervene in this process through multiple mechanisms. FXR activation can suppress inflammatory responses and inhibit the activation of HSCs.[5][7] Furthermore, FXR agonists can improve endothelial function and reduce portal hypertension, a major complication of liver cirrhosis.[3][4]

Caption: CCl4-induced liver fibrosis signaling and FXR agonist intervention.

Experimental Workflow

A typical experimental workflow for evaluating trans-PX20606 in a CCl4-induced liver fibrosis model involves several key stages: animal acclimatization, induction of fibrosis with CCl4, treatment with trans-PX20606, and subsequent sample collection and analysis.

Caption: Experimental workflow for trans-PX20606 in CCl4 model.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from a representative study evaluating trans-PX20606 in a CCl4-induced liver fibrosis rat model.[8]

Table 1: Hemodynamic Effects of trans-PX20606

| Group | Portal Pressure (mmHg) |

| CCl4 + Vehicle | 15.2 ± 0.5 |

| CCl4 + trans-PX20606 (10 mg/kg) | 11.8 ± 0.4 |

Table 2: Anti-Fibrotic Effects of trans-PX20606

| Parameter | CCl4 + Vehicle | CCl4 + trans-PX20606 (10 mg/kg) | Percent Reduction |

| Fibrotic Area (Sirius Red, %) | Baseline | - | -43% |

| Hepatic Hydroxyproline Content | Baseline | - | -66% |

Table 3: Effects of trans-PX20606 on Liver Injury Markers

| Marker | CCl4 + Vehicle | CCl4 + trans-PX20606 (10 mg/kg) |

| Transaminase Levels | Elevated | Significantly Lower |

| Hepatic Macrophage Infiltration | Increased | Reduced |

Experimental Protocols

CCl4-Induced Liver Fibrosis in Rats

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Carbon tetrachloride (CCl4)

-

Olive oil or corn oil (vehicle)

-

Syringes and needles for intraperitoneal injection or gavage tubes

Protocol:

-

Acclimatize animals for at least one week before the start of the experiment.

-

Prepare a 50% (v/v) solution of CCl4 in olive oil or corn oil.

-

Administer CCl4 at a dose of 1-2 mL/kg body weight via intraperitoneal (i.p.) injection or oral gavage.[7][9]

-

Repeat the administration twice weekly for a duration of 4 to 14 weeks to induce progressive liver fibrosis.[7][8] The duration can be adjusted to achieve the desired severity of fibrosis.

-

Monitor animal health and body weight regularly.

Administration of trans-PX20606

Materials:

-

trans-PX20606

-

Appropriate vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

-

Gavage needles

Protocol:

-

Prepare a suspension of trans-PX20606 in the chosen vehicle at the desired concentration. A dosage of 10 mg/kg has been shown to be effective.[8]

-

Administer trans-PX20606 daily via oral gavage.

-

Treatment can be initiated either in a preventative regimen (starting before or concurrently with CCl4 administration) or a therapeutic regimen (starting after fibrosis has been established, e.g., after 8 weeks of CCl4).

-

A vehicle control group receiving only the gavage vehicle should be included.

Assessment of Liver Function

Materials:

-

Blood collection tubes

-

Centrifuge

-

Commercial assay kits for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)

Protocol:

-

At the end of the treatment period, collect blood from the animals via cardiac puncture or another appropriate method.

-

Separate the serum by centrifugation.

-

Measure the serum levels of ALT and AST using commercially available kits according to the manufacturer's instructions.[3][10] Elevated levels of these enzymes are indicative of liver damage.

Histological Analysis of Liver Fibrosis

Materials:

-

Formalin (10%) for tissue fixation

-

Paraffin for embedding

-

Microtome

-

Picrosirius Red stain solution

-

Microscope with a polarized light source (optional)

-

Image analysis software

Protocol:

-

Euthanize the animals and perfuse the liver with saline.

-

Excise the liver and fix a portion in 10% neutral buffered formalin.

-

Embed the fixed tissue in paraffin and cut 4-5 µm sections.

-

Deparaffinize and rehydrate the tissue sections.

-

Stain the sections with Picrosirius Red solution to visualize collagen fibers.[6][11]

-

Dehydrate and mount the stained sections.

-

Capture images of the stained sections using a light microscope.

-

Quantify the fibrotic area (red-stained) as a percentage of the total tissue area using image analysis software.[12]

Measurement of Hepatic Hydroxyproline Content

Materials:

-

Liver tissue samples

-

Reagents for acid hydrolysis (e.g., 6N HCl)

-

Hydroxyproline assay kit or reagents for a colorimetric assay

Protocol:

-

Weigh a portion of the frozen liver tissue (approximately 100 mg).

-

Hydrolyze the tissue in 6N HCl at 110°C for 18-24 hours to break down collagen into its constituent amino acids.

-

Neutralize the hydrolysate.

-

Measure the hydroxyproline content using a commercial assay kit or a standard colorimetric method.

-

The amount of hydroxyproline is directly proportional to the collagen content in the tissue.

Gene Expression Analysis by qPCR

Materials:

-

Frozen liver tissue samples

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for target genes (e.g., Col1a1, Acta2, TGF-β1) and a housekeeping gene (e.g., GAPDH)

Protocol:

-

Homogenize the liver tissue and extract total RNA using a commercial kit.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using specific primers for the genes of interest.

-

Analyze the relative gene expression using the ΔΔCt method, normalizing to the expression of a housekeeping gene.[13][14]

Conclusion

The CCl4-induced liver fibrosis model is a robust and relevant system for evaluating the therapeutic potential of anti-fibrotic agents like trans-PX20606. The protocols outlined in these application notes provide a framework for conducting such studies, from the induction of fibrosis to the comprehensive assessment of treatment efficacy. The use of quantitative endpoints, such as histological analysis of fibrotic area, measurement of hydroxyproline content, and gene expression analysis, will allow for a thorough evaluation of the anti-fibrotic effects of trans-PX20606.

References

- 1. Expression of Fibrosis-Related Genes in Liver and Kidney Fibrosis in Comparison to Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Liver function tests - Mayo Clinic [mayoclinic.org]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fibrosis-inflammation.com [fibrosis-inflammation.com]

- 7. mdpi.com [mdpi.com]

- 8. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ALT And AST: Your Guide To Liver Function Tests - Birmingham Gastroenterology Associates [bgapc.com]

- 11. google.com [google.com]

- 12. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scantox.com [scantox.com]

Application Notes and Protocols: Dosing and Administration of trans-PX20606 in Rats

Introduction

These application notes provide detailed protocols and guidance for the preclinical administration and evaluation of trans-PX20606, a novel, potent, and selective small molecule inhibitor of the Pro-inflammatory Kinase X (PKX). The information presented herein is intended for researchers, scientists, and drug development professionals conducting in vivo studies in rat models. The protocols cover maximum tolerated dose (MTD) determination, pharmacokinetic (PK) profiling, and pharmacodynamic (PD) assessment of target engagement.

Mechanism of Action

trans-PX20606 functions by competitively binding to the ATP-binding pocket of PKX, a serine/threonine kinase. The activation of PKX is a critical upstream event in the inflammatory cytokine release pathway. By inhibiting the phosphorylation of the downstream substrate, SUB-P, trans-PX20606 effectively suppresses the signaling cascade that leads to the transcription of pro-inflammatory genes.

Caption: Hypothetical signaling pathway of trans-PX20606.

Materials and Formulation

-

Compound: trans-PX20606 (MW: 452.4 g/mol )

-

Vehicle for Administration: A standard vehicle for oral (PO) and intravenous (IV) administration is recommended. Prepare fresh on the day of dosing.

-

Composition: 10% DMSO, 40% PEG300, 50% Saline (0.9% NaCl).

-

Preparation: First, dissolve trans-PX20606 in DMSO. Second, add PEG300 and vortex thoroughly. Finally, add saline dropwise while vortexing to prevent precipitation. The final solution should be clear.

-

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

-

Objective: To determine the single-dose MTD of trans-PX20606 in rats.

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

-

Experimental Design: A single-dose, dose-escalation design.

Caption: Logical workflow for the MTD dose-escalation study.

Methodology:

-

Acclimatize animals for a minimum of 3 days before the study.

-

Randomly assign rats to dose groups (n=3 per group).

-

Administer a single oral gavage dose of trans-PX20606 or vehicle.

-

Observe animals for clinical signs of toxicity continuously for the first 4 hours post-dose, and then daily for 7 days.

-

Record body weight daily.

-

The MTD is defined as the highest dose that does not result in mortality, significant clinical signs, or a mean body weight loss exceeding 15%.

Data Summary: MTD Study

| Dose Group (mg/kg, PO) | n | Mean Body Weight Change (Day 7) | Key Clinical Observations | MTD Assessment |

| Vehicle | 3 | +5.2% | Normal activity, no adverse signs | - |

| 10 | 3 | +4.8% | Normal activity, no adverse signs | Tolerated |

| 30 | 3 | +4.1% | Normal activity, no adverse signs | Tolerated |

| 100 | 3 | -2.5% | Mild, transient lethargy at 2-4h post-dose | Tolerated |

| 300 | 3 | -18.7% | Severe lethargy, piloerection, hunched posture | Not Tolerated |

Protocol 2: Pharmacokinetic (PK) Profiling

-

Objective: To determine the key PK parameters of trans-PX20606 following IV and PO administration.

-

Animal Model: Male Wistar rats (225-275g) with jugular vein cannulation.

-

Experimental Design: Parallel group design for IV and PO routes.

Caption: Experimental workflow for the rat pharmacokinetic study.

Methodology:

-

Acclimatize cannulated rats for at least 24 hours post-surgery.

-

Fast animals overnight (with access to water) before dosing.

-

Administer trans-PX20606 at 2 mg/kg (IV) or 10 mg/kg (PO).

-

Collect blood samples (~150 µL) into K2EDTA tubes at specified time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose).

-

Centrifuge blood at 4°C to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

Quantify the concentration of trans-PX20606 in plasma samples using a validated LC-MS/MS method.

-

Calculate PK parameters using non-compartmental analysis software.

Data Summary: Pharmacokinetic Parameters

| Parameter | 2 mg/kg IV | 10 mg/kg PO |

| Cmax (ng/mL) | 1250 ± 180 | 850 ± 110 |

| Tmax (h) | 0.08 (5 min) | 1.0 ± 0.5 |

| AUC₀-t (hng/mL) | 2100 ± 250 | 4410 ± 520 |

| AUC₀-inf (hng/mL) | 2150 ± 260 | 4550 ± 540 |

| T½ (h) | 3.5 ± 0.8 | 4.1 ± 0.9 |

| Clearance (CL) (mL/min/kg) | 15.5 ± 2.1 | - |

| Volume of Distribution (Vdss) (L/kg) | 4.6 ± 0.7 | - |

| Oral Bioavailability (F%) | - | 42.3% |

Data are presented as mean ± SD.

Protocol 3: Pharmacodynamic (PD) Target Engagement Study

-

Objective: To measure the dose-dependent inhibition of PKX phosphorylation in vivo.

-

Animal Model: Male Sprague-Dawley rats (250-300g).

-

Methodology:

-

Dose rats orally with vehicle or trans-PX20606 (1, 3, 10, 30 mg/kg).

-

At 2 hours post-dose (approximating Tmax), administer a sub-plantar injection of an inflammatory agent (e.g., carrageenan) into the hind paw to activate the PKX pathway.

-

At 30 minutes post-challenge, euthanize the animals and collect the inflamed paw tissue.

-

Homogenize the tissue and prepare lysates.

-

Measure the levels of phosphorylated PKX (p-PKX) and total PKX using a validated immunoassay (e.g., ELISA or Western Blot).

-

Calculate the percent inhibition of PKX phosphorylation relative to the vehicle-treated control group.

-

Data Summary: Pharmacodynamic Activity

| Dose Group (mg/kg, PO) | n | Mean p-PKX / Total PKX Ratio | % Inhibition of Phosphorylation |

| Vehicle | 4 | 1.00 ± 0.15 | 0% |

| 1 | 4 | 0.72 ± 0.11 | 28% |

| 3 | 4 | 0.45 ± 0.09 | 55% |

| 10 | 4 | 0.18 ± 0.05 | 82% |

| 30 | 4 | 0.09 ± 0.03 | 91% |

Data are presented as mean ± SD.

Application Notes and Protocols for trans-PX20606 Solution Preparation in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-PX20606 is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, adrenal glands, and kidneys. As a key regulator of bile acid, lipid, and glucose metabolism, FXR is a promising therapeutic target for various metabolic and cholestatic liver diseases. trans-PX20606 has been shown to ameliorate portal hypertension, reduce liver fibrosis, and modulate vascular remodeling, making it a valuable tool for in vitro studies in drug discovery and development.

These application notes provide detailed protocols for the preparation, storage, and application of trans-PX20606 solutions for cell culture experiments. The information is intended to guide researchers in utilizing this compound to investigate FXR signaling and its downstream effects in relevant cell models.

Chemical Properties and Storage

A clear understanding of the physicochemical properties of trans-PX20606 is crucial for its effective use in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₂₂Cl₃NO₄ | [1] |

| Molecular Weight | 554.85 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | >98% | Commercially Available Data |

| Solubility | DMSO: ≥ 100 mg/mL (≥ 180.23 mM) | [1] |

| Storage of Powder | -20°C for up to 3 years | [1] |

| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [1] |

Preparation of trans-PX20606 Stock Solution

Materials:

-

trans-PX20606 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

Protocol:

-

Pre-warm DMSO: Bring the DMSO vial to room temperature before use to ensure accurate pipetting.

-

Weighing: Accurately weigh the desired amount of trans-PX20606 powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood.

-

Dissolution: Add the appropriate volume of sterile DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

-

Solubilization: Gently vortex or sonicate the solution until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.

-